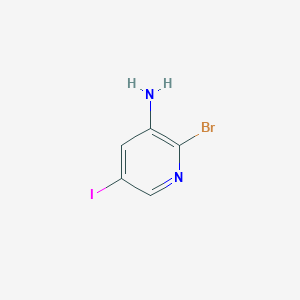

2-Bromo-5-iodopyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

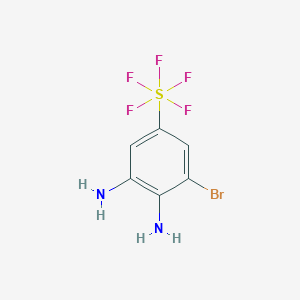

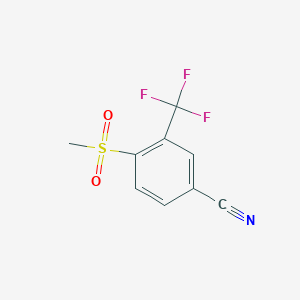

“2-Bromo-5-iodopyridin-3-amine” is a chemical compound with the molecular formula C5H4BrIN2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves initial Sonogashira coupling of a 3-halosubstituted-2-amino-pyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . Many methods have been developed for this step and include the use of cesium- or potassium-containing bases such as potassium hydride, potassium t-butoxide or cesium t-butoxide .Scientific Research Applications

Catalysis and Amination Reactions

2-Bromo-5-iodopyridin-3-amine is involved in selective amination reactions catalyzed by palladium complexes. This process yields products like 5-amino-2-chloropyridine with high efficiency and chemoselectivity, as demonstrated in the amination of polyhalopyridines (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

It also plays a role in copper-catalyzed selective C-N bond formation. In this context, selective amination at the C-5 position of 2-bromo-5-iodopyridine was achieved under specific conditions, highlighting its potential in catalytic reactions (S. Roy et al., 2017).

Chemical Synthesis and Functionalization

The compound is utilized in the functionalization of various chemical structures. For instance, it is involved in palladium-catalyzed aminocarbonylation reactions. This method is significant for creating N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (A. Takács et al., 2007, 2012).

Its use in CuI-Catalyzed amination with polyamines for synthesizing N,N′-diheteroaryl derivatives shows its versatility in chemical synthesis. This method demonstrates the varied reactivity based on the nature of starting compounds and ligands used (M. Anokhin et al., 2015).

Synthesis of Intermediates and Derivatives

This compound is crucial in synthesizing intermediates like 5-bromo-2-nitropyridine, which has applications in large-scale production and potential use in medicinal chemistry (A. Agosti et al., 2017).

It also aids in synthesizing novel pyridine-based derivatives, highlighting its role in creating new chemical entities with potential biological activities (Gulraiz Ahmad et al., 2017).

Safety and Hazards

“2-Bromo-5-iodopyridin-3-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It should be stored in a dark place, under inert atmosphere, at room temperature .

Properties

IUPAC Name |

2-bromo-5-iodopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJZYQEHPMUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673859 |

Source

|

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-06-0 |

Source

|

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372109.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)

![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)